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Compound of Interest

4-Hydroxy Propafenone-d5
Compound Name:

Hydrochloride
CAS No.: 1189863-32-8
Cat. No.: B563528

Get Quote
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Molecular Weight, Physicochemical Profiling, and Bioanalytical Applications

Executive Summary

In the high-precision world of DMPK (Drug Metabolism and Pharmacokinetics) and therapeutic
drug monitoring, the accuracy of LC-MS/MS quantification relies heavily on the quality of the
Internal Standard (1S). 4-Hydroxy Propafenone-d5 Hydrochloride serves as the stable
isotope-labeled analog of 4-Hydroxy Propafenone, a metabolite of the Class IC anti-arrhythmic
drug Propafenone.

This guide provides the exact molecular weight specifications required for molarity calculations,
outlines the compound's role in delineating CYP2D6 metabolic pathways, and establishes a
self-validating LC-MS/MS protocol for its use.

Physicochemical Characterization

Accurate preparation of calibration standards requires a precise distinction between the free
base and the salt form molecular weights. For 4-Hydroxy Propafenone-d5, the hydrochloride
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salt is the standard stable form used in laboratories.

Molecular Specifications

Property

Specification

Chemical Name

4-Hydroxy Propafenone-d5 Hydrochloride

CAS Number 1189863-32-8
Molecular Formula C21H23DsCINOa4
Molecular Weight (HCI Salt) 398.94 g/mol
Molecular Weight (Free Base) 362.48 g/mol

Isotopic Purity

> 99% deuterated forms (d5)

Solubility

Soluble in Methanol, DMSO, and Water (slightly)

Appearance

White to Off-White Solid

Critical Calculation Note: When preparing stock solutions, you must account for the

hydrochloride counterion. To calculate the concentration of the active moiety (free base),

multiply the weighed mass by the Gravimetric Factor (0.908):

Structural Configuration

The "d5" designation typically refers to the incorporation of five deuterium atoms, often located

on the propoxy linker or the phenyl ring to ensure stability and prevent metabolic exchange

(H/D exchange) in aqueous media.

e Parent Structure: 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one.[1]

[2131[4]
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» Hydroxylation Site: The 4-hydroxy group is located on the phenyl ring adjacent to the ether
linkage (distinct from the major 5-hydroxy metabolite, though often co-analyzed).

Metabolic Context: The CYP2D6 Pathway

Propafenone exhibits saturable presystemic biotransformation, primarily driven by CYP2D6.
Understanding the relationship between the parent drug and its hydroxylated metabolites is
essential for interpreting clinical data, as the metabolites are pharmacologically active.

Pathway Visualization

The following diagram illustrates the oxidative metabolism of Propafenone, highlighting the
divergence between the 5-Hydroxy (major) and 4-Hydroxy (minor/isomer) pathways.
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Figure 1: Metabolic pathway of Propafenone showing the formation of hydroxylated metabolites
via CYP2D6.

Bioanalytical Protocol: LC-MS/MS Quantification

To quantify 4-Hydroxy Propafenone in biological matrices (plasma/serum), the d5-labeled
analog is used to correct for matrix effects, recovery losses, and ionization variability.

Method Validation Parameters (Self-Validating System)

A robust method must include these internal checks:
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« |sotopic Contribution: Verify that the unlabeled analyte does not contribute to the IS channel
(M+5) and vice versa.

e Retention Time Matching: The d5-analog should co-elute (or elute slightly earlier due to the
deuterium isotope effect) with the analyte.

o Cross-Signal Suppression: Monitor phospholipid transitions (m/z 184) to ensure the elution
window is free of matrix suppression.

Step-by-Step Workflow
A. Sample Preparation (Protein Precipitation)

 Aliquot: Transfer 50 pL of plasma into a 96-well plate.

 |S Addition: Add 20 pL of 4-Hydroxy Propafenone-d5 HCI working solution (e.g., 100 ng/mL
in MeOH).

» Precipitation: Add 200 pL of Acetonitrile (cold). Vortex for 2 minutes.
¢ Centrifugation: Spin at 4,000 rpm for 10 minutes at 4°C.

o Transfer: Inject 5 pL of the supernatant directly or dilute 1:1 with water if peak shape requires
focusing.

B. LC-MS/MS Conditions[5]

e Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm,
2.6 um.

Mobile Phase A: 0.1% Formic Acid in Water.[5]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 3 minutes.

lonization: ESI Positive Mode.

C. Mass Spectrometry Transitions (MRM)
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Collision Energy

Compound Precursor lon (Q1) Product lon (Q3) (eV)
e
4-Hydroxy
358.2 [M+H]* 116.1 25
Propafenone
4-Hydroxy
363.2 [M+H]* 116.1/121.1* 25

Propafenone-d5 (IS)

*Note: The product ion depends on the position of the d5 label. If the label is on the propoxy
chain, the fragment may shift to 121.1. If on the phenyl ring, it remains 116.1. Always perform a
product ion scan on the neat standard to confirm.
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Figure 2: LC-MS/MS Analytical Workflow for Propafenone Metabolites.

Handling and Stability

o Storage: Store solid powder at -20°C. Protect from light and moisture.

o Solution Stability: Stock solutions in Methanol are typically stable for 1 month at -20°C.

» Reconstitution: Allow the vial to reach room temperature before opening to prevent
condensation, which can hydrolyze the HCI salt or degrade the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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